C16-d-Erythro-sphingosine
Description
Overview of Sphingolipid Classes and Their Biological Significance
Sphingolipids are broadly classified based on the functional groups attached to their sphingoid base backbone. metwarebio.com The major classes include:
Ceramides (B1148491): The simplest sphingolipids, consisting of a sphingoid base linked to a fatty acid via an amide bond. metwarebio.comcreative-proteomics.com They act as precursors for more complex sphingolipids and are key signaling molecules in processes like apoptosis (programmed cell death) and cellular stress responses. creative-proteomics.comwikipedia.org
Sphingomyelins: These contain a phosphocholine (B91661) or phosphorylethanolamine head group. creative-proteomics.com Abundant in the myelin sheath of nerve cells, they are vital for nerve insulation and stability. creative-proteomics.comscbt.com
Glycosphingolipids: Characterized by the presence of one or more sugar residues. This class is further divided into:
Cerebrosides: Contain a single sugar residue and are important for the integrity of neuronal cell membranes. creative-proteomics.comnews-medical.net
Gangliosides: The most complex sphingolipids, with multiple sugar residues. creative-proteomics.com They are crucial for cell-to-cell recognition and signaling, particularly in the nervous system. creative-proteomics.com
Sphingosine-1-phosphate (S1P): A phosphorylated sphingoid base that functions as a potent signaling molecule involved in cell migration, proliferation, and immune responses. creative-proteomics.com
The diverse functions of sphingolipids underscore their importance in cellular homeostasis, with disruptions in their metabolism linked to various diseases. wikipedia.org
Stereochemical Considerations of Sphingoid Bases, Emphasizing the D-erythro Configuration
The biological activity of sphingoid bases is profoundly influenced by their stereochemistry. The sphingosine (B13886) molecule contains two asymmetric carbon atoms, leading to the possibility of different stereoisomers. uni-koeln.de The most common sphingoid base in mammalian cells is D-erythro-sphingosine, which has a (2S, 3R, 4E) configuration. researchgate.net This specific three-dimensional arrangement is crucial for its biological function. While mammalian sphingosines are almost exclusively of the D-erythro configuration, sphingoid bases derived from invertebrates can exhibit a wide range of stereochemical variations. nih.gov The "D-erythro" designation refers to the specific spatial arrangement of the hydroxyl and amino groups on the sphingoid backbone, which is biosynthesized de novo from serine and palmitoyl-CoA. researchgate.net
Position of C16-d-Erythro-sphingosine within the Cellular Sphingolipidome
The cellular sphingolipidome is a complex mixture of different sphingolipid species, varying in their backbone structure, fatty acid chain length, and head groups. This compound is a specific sphingoid base with a 16-carbon chain length. mdpi.com While the most abundant sphingoid bases in mammals have an 18-carbon chain, those with 16 carbons are also found, particularly in certain tissues and organisms. mdpi.comnih.gov For instance, bovine sphingolipids and the skin of the Antarctic minke whale contain significant amounts of 16-carbon sphingoid bases. nih.gov
The synthesis of C16-sphingoid bases is a result of the enzyme serine palmitoyltransferase (SPT) utilizing myristoyl-CoA instead of the more common palmitoyl-CoA. mdpi.com This variation in substrate use leads to the diversity of sphingoid base chain lengths observed in cells. This compound can then be incorporated into more complex sphingolipids, such as C16 ceramide, by the action of ceramide synthases. glpbio.com
Distinctive Features and Research Focus on this compound Compared to Common Sphingoid Bases
While C18-sphingosine is the most studied sphingoid base, research on this compound and its derivatives, particularly C16 ceramide, has revealed distinct and important biological roles. The length of the sphingoid base has been shown to significantly impact the biophysical properties of membranes. nih.gov
Research has highlighted the following distinctive features and areas of focus for C16-sphingolipids:
Apoptosis and Cell Signaling: C16 ceramide, derived from this compound, is a potent lipid second messenger that regulates apoptosis and stress signaling. glpbio.com Studies have shown that an increase in C16 sphingolipids can make cells more susceptible to apoptosis. nih.gov For example, endogenous C16-ceramide levels are elevated during TNF-alpha-induced apoptosis in hepatocytes. nih.gov
Metabolic Regulation: C16-ceramide plays a pivotal role in inducing insulin (B600854) resistance. glpbio.com Elevated levels of C16 ceramide are associated with type 2 diabetes in obese populations. glpbio.com Conversely, lower levels of C16-sphingosine based sphingolipids have been observed in diabetic patients. uzh.ch
Membrane Properties: The chain length of the sphingoid base affects the formation of ceramide-rich ordered domains, or "lipid rafts," within cell membranes. nih.govuni-heidelberg.de These microdomains are crucial for organizing signaling proteins and modulating cellular processes. wikipedia.org
Inflammation and Immune Response: C16 ceramide is involved in regulating the immune system and inflammatory responses.
The distinct biological activities of C16-sphingolipids compared to their C18 counterparts underscore the importance of studying these less abundant but functionally significant molecules. This research provides valuable insights into the complex regulation of cellular processes and the pathogenesis of various diseases.
Structure
2D Structure
Properties
Molecular Formula |
C34H67NO3 |
|---|---|
Molecular Weight |
537.9 g/mol |
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide |
InChI |
InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/t32-,33+/m0/s1 |
InChI Key |
YDNKGFDKKRUKPY-JHOUSYSJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](C=CCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Synonyms |
C(16)-ceramide C16-0(palmitoyl)ceramide C16-ceramide C16-palmitoylceramide ceramide-C16 N-palmitoylsphingosine N-palmitoylsphingosine, (R*,S*-(E))-(+-) N-palmitoylsphingosine, R-(R*,S*-(E)) NFA(C16)CER palmitoylceramide pCer cpd |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of C16 D Erythro Sphingosine
De Novo Biosynthesis Pathway Initiation and Key Enzymes
The de novo synthesis of sphingolipids is a fundamental cellular process that begins with simple precursors and culminates in the formation of complex sphingolipids. This pathway is initiated in the endoplasmic reticulum and involves a series of enzymatic reactions. tandfonline.com
Serine Palmitoyltransferase (SPT) Catalysis and Stereospecificity for C16-Acyl Chains
The initial and rate-limiting step in the de novo synthesis of sphingolipids is catalyzed by the enzyme serine palmitoyltransferase (SPT). frontiersin.orgmdpi.com This enzyme facilitates the condensation of L-serine and palmitoyl-CoA. frontiersin.orgstrath.ac.uk SPT exhibits a strong preference for palmitoyl-CoA (a C16-acyl chain) as its substrate. pnas.orgnih.gov The composition of the SPT enzyme complex, which includes different subunits, can influence this substrate preference. For instance, the complex containing SPTLC1, SPTLC2, and SPTSSA shows a strong preference for C16-CoA. hmdb.cauniprot.org This stereospecificity is crucial as it dictates the C16 backbone of the resulting sphingosine (B13886).
The reaction catalyzed by SPT is essential for cell viability and is the primary regulatory point for the entire sphingolipid biosynthetic pathway. strath.ac.ukresearchgate.net Viral SPTs have been shown to alter substrate specificity, preferring shorter acyl-CoAs and leading to the production of atypical sphingoid bases. pnas.org
Formation of 3-Ketosphinganine and Dihydrosphinganine Intermediates
Following the condensation of L-serine and palmitoyl-CoA by SPT, the product is 3-ketosphinganine (also known as 3-ketodihydrosphingosine). frontiersin.orgrsc.org This intermediate is then rapidly reduced to dihydrosphingosine (also known as sphinganine) by the enzyme 3-ketosphinganine reductase (KSR), also referred to as 3-ketodihydrosphingosine reductase. researchgate.netnih.govuniprot.org This reduction is a critical step in the formation of the sphingoid base backbone. nih.govuniprot.org
The KSR enzyme catalyzes the conversion of 3-ketosphinganine to sphinganine (B43673), which serves as the precursor for the formation of dihydroceramides. nih.govscholaris.ca This step is a conserved part of the sphingolipid biosynthesis pathway in many organisms. nih.gov
Role of Ceramide Synthases in N-Acylation of Sphingoid Bases (e.g., CerS5 and CerS6 Preference for C16-CoA)
The next step in the pathway is the N-acylation of the dihydrosphingosine base, a reaction catalyzed by a family of enzymes known as ceramide synthases (CerS). frontiersin.orgnih.gov There are six distinct CerS isoforms in mammals (CerS1-6), each exhibiting a high degree of specificity for fatty acyl-CoAs of particular chain lengths. frontiersin.orgwikipedia.org
Specifically, Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6) show a strong preference for palmitoyl-CoA (C16-CoA). frontiersin.orguniprot.orguniprot.orguniprot.org This specificity ensures the formation of C16-dihydroceramide. nih.gov While both enzymes utilize C16-CoA, they appear to have different biological functions. nih.govbiorxiv.org The acyl-CoA specificity of these enzymes is determined by a specific region within their Tram-Lag-CLN8 (TLC) domain. nih.gov The N-acylation of sphinganine by CerS is a crucial step in both the de novo synthesis and salvage pathways. uniprot.orguniprot.org
| Enzyme | Substrate(s) | Product | Key Function |
|---|---|---|---|
| Serine Palmitoyltransferase (SPT) | L-serine, Palmitoyl-CoA (C16) | 3-Ketosphinganine | Initiates de novo synthesis with C16 specificity. frontiersin.orgnih.gov |
| 3-Ketosphinganine Reductase (KSR) | 3-Ketosphinganine | Dihydrosphingosine (Sphinganine) | Reduces the keto group to form the sphingoid base. nih.govuniprot.org |
| Ceramide Synthase 5 (CerS5) | Dihydrosphingosine, Palmitoyl-CoA (C16) | C16-Dihydroceramide | N-acylation with a C16 fatty acid. frontiersin.orguniprot.orgnih.gov |
| Ceramide Synthase 6 (CerS6) | Dihydrosphingosine, Palmitoyl-CoA (C16) | C16-Dihydroceramide | N-acylation with a C16 fatty acid. frontiersin.orguniprot.orguniprot.org |
| Dihydroceramide (B1258172) Desaturase (DEGS1) | C16-Dihydroceramide | C16-Ceramide | Introduces the 4,5-trans double bond. researchgate.netnih.gov |
Dihydroceramide Desaturase Activity in Generating the 4,5-trans Double Bond
The final step in the de novo synthesis of ceramide involves the introduction of a 4,5-trans double bond into the dihydroceramide molecule. researchgate.netasm.org This reaction is catalyzed by the enzyme dihydroceramide desaturase 1 (DEGS1). researchgate.netnih.gov The activity of DEGS1 converts C16-dihydroceramide into C16-ceramide, which contains the characteristic sphingosine backbone. researchgate.netportlandpress.com
The presence of this 4,5-trans double bond is not merely a structural feature; it significantly impacts the biophysical properties and biological activity of the ceramide molecule. nih.govnih.gov The introduction of this double bond is crucial for many of the signaling functions attributed to ceramide. nih.gov
Salvage Pathway and this compound Regeneration
In addition to de novo synthesis, cells can also generate sphingosine through the salvage pathway. This pathway involves the breakdown of complex sphingolipids to regenerate ceramide and sphingosine, which can then be re-utilized. nih.gov
Ceramide Hydrolysis by Ceramidase Enzymes, Yielding Sphingosine
The central reaction in the salvage pathway is the hydrolysis of ceramide to yield sphingosine and a free fatty acid. nih.govdrugbank.com This reaction is catalyzed by a group of enzymes called ceramidases. researchgate.netnih.gov There are several types of ceramidases, including acid, neutral, and alkaline ceramidases, which are classified based on their optimal pH for activity. nih.govmdpi.com
Interconversion with Sphingosine-1-Phosphate by Sphingosine Kinases (SphK1, SphK2) and Sphingosine-1-Phosphate Phosphatases
The phosphorylation of sphingosine to form the potent signaling molecule sphingosine-1-phosphate (S1P) is a critical regulatory node in sphingolipid metabolism. This reversible reaction is catalyzed by two key isoenzymes, sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2), while the dephosphorylation of S1P back to sphingosine is carried out by S1P phosphatases (SPPs). nih.govbiorxiv.orgnih.gov This dynamic interplay is central to the concept of the "sphingolipid rheostat," which dictates cell fate. spandidos-publications.commdpi.comnih.gov
SphK1 and SphK2, despite catalyzing the same reaction, often exhibit opposing biological functions. nih.govacs.org Generally, SphK1 is considered pro-survival, while SphK2 has been linked to pro-apoptotic pathways. nih.gov The subcellular localization of these kinases plays a crucial role in their distinct functions. For instance, targeting SphK1 to the endoplasmic reticulum, a primary site of SphK2 localization, can switch its function from anti-apoptotic to pro-apoptotic. nih.gov
Both SphK1 and SphK2 can phosphorylate various sphingoid bases, including this compound, to their respective 1-phosphate counterparts. biorxiv.org Studies have shown that both kinases exhibit similar affinity for sphingosine (d18:1) and sphinga-4,14-diene (d18:2). biorxiv.org C16-sphingosine-1-phosphate (C16-S1P) has been shown to bind to S1P receptors S1P₁, S1P₃, and S1P₂ with high affinity, comparable to that of d18:1-S1P. caymanchem.com
The reverse reaction, the dephosphorylation of S1P to sphingosine, is catalyzed by S1P phosphatases (SPPs). rupress.orgahajournals.org This enzymatic activity is crucial for replenishing the cellular pool of sphingosine, which can then be re-acylated to form ceramide in the salvage pathway. rupress.org SPP1, a key S1P phosphatase, is localized to the endoplasmic reticulum. rupress.org The dephosphorylation of S1P by SPPs can lead to an increase in intracellular ceramide levels, thereby influencing cellular processes like apoptosis. rupress.org One study suggested that SphK2 uniquely couples with SPP1 to generate free sphingosine for ceramide synthesis, with a preference for the production of C16, C18, and C20 ceramides (B1148491). nih.gov
Metabolic Flux and Regulatory Mechanisms in Sphingolipid Homeostasis
Enzymatic Regulation and Post-Translational Modifications
The intricate balance of sphingolipid metabolism is maintained through a complex network of regulatory mechanisms that control the activity of key enzymes. ontosight.ainumberanalytics.com These regulatory events occur at multiple levels, including transcriptional regulation, feedback inhibition, and post-translational modifications. ontosight.ainumberanalytics.com
A primary point of regulation is the de novo synthesis pathway, which begins with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT). researchgate.netunl.edu The activity of SPT is subject to negative feedback regulation by ceramide levels, a mechanism mediated by the ORM/ORMDL proteins. unl.edunih.gov When ceramide levels are high, ORM/ORMDL proteins bind to and inhibit SPT, thus reducing the influx into the sphingolipid pathway. unl.edu
Post-translational modifications play a significant role in modulating the activity of sphingolipid-metabolizing enzymes. Phosphorylation is a key regulatory mechanism for several enzymes in this pathway. numberanalytics.commdpi.com For example, in yeast, the phosphorylation of the ORM proteins relieves their inhibitory effect on SPT, thereby increasing sphingolipid synthesis. nih.gov Ceramide synthases (CerS), which acylate the sphingoid base to form ceramide, are also subject to regulation. For instance, the activity of CerS6, which preferentially produces C16-ceramide, has been shown to be dependent on its glycosylation status. vcu.edu
Sphingosine kinases are also regulated by various cellular signals. For example, SphK1 activity can be enhanced by ER stress, contributing to a pro-survival response. nih.gov The opposing roles of SphK1 and SphK2 in regulating ceramide levels highlight the complexity of this regulation. Overexpression of SphK2 has been shown to increase the incorporation of palmitate into C16-ceramide, while SphK1 has the opposite effect. nih.govacs.org
Dynamic Balance within the Sphingolipid Rheostat
The "sphingolipid rheostat" is a conceptual model that describes the dynamic balance between the levels of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). spandidos-publications.commdpi.comnih.gov The ratio of these two interconvertible sphingolipids is a critical determinant of cell fate, influencing processes such as proliferation, apoptosis, and stress responses. spandidos-publications.commdpi.comnih.gov this compound and its phosphorylated counterpart, C16-S1P, are key components of this rheostat.
An increase in the intracellular concentration of C16-ceramide, often generated from this compound via the salvage pathway, is frequently associated with the induction of apoptosis. nih.govnih.govmdpi.com Conversely, the phosphorylation of sphingosine by SphK1 to generate S1P promotes cell survival and proliferation. nih.govmdpi.com Therefore, the enzymes that control the interconversion of these molecules, namely ceramide synthases, ceramidases, sphingosine kinases, and S1P phosphatases, are crucial regulators of the sphingolipid rheostat. mdpi.comresearchgate.net
The balance of the rheostat can be influenced by various cellular stresses and signaling events. For example, in response to certain chemotherapeutic agents, the inhibition of SphK1/2 can lead to an accumulation of ceramide, including C16-ceramide, thereby enhancing immunogenic cell death. nih.govbiorxiv.org This highlights how manipulating the sphingolipid rheostat can be a potential therapeutic strategy. nih.gov The opposing effects of C16-ceramide and S1P have been observed in the regulation of the mTOR signaling pathway, further supporting the rheostat model. spandidos-publications.com
Isomeric and Chain Length Variations of Sphingoid Bases and Their Origin
Sphingoid bases, the characteristic backbone of all sphingolipids, exhibit significant structural diversity, including variations in chain length, the number and position of double bonds, and the presence of hydroxyl groups. mdpi.comnih.govcardiff.ac.uk While the most common sphingoid base in mammals is the 18-carbon d-erythro-sphingosine (d18:1), a variety of other chain lengths exist, including this compound. mdpi.comsemanticscholar.org
The chain length of the sphingoid base is primarily determined during the initial step of de novo synthesis by the enzyme serine palmitoyltransferase (SPT). mdpi.com The subunit composition of the SPT complex dictates its preference for different fatty acyl-CoA substrates. The canonical SPT complex, containing SPTLC1 and SPTLC2 subunits, preferentially utilizes palmitoyl-CoA (C16-CoA), leading to the formation of 18-carbon sphingoid bases. mdpi.commdpi.com However, the expression of a third subunit, SPTLC3, results in a preference for myristoyl-CoA (C14-CoA), leading to the production of 16-carbon sphingoid bases like this compound. mdpi.com
These variations in chain length are not merely structural curiosities; they have significant functional implications. For example, C16-sphingoid bases are found in substantial proportions in certain tissues and organisms, such as bovine milk sphingomyelin (B164518) and in the skin of some animals. nih.govsemanticscholar.orgnih.gov The length of the sphingoid base can influence the biophysical properties of membranes and the biological activity of the resulting sphingolipids. nih.gov For instance, ceramides with different sphingoid base lengths have been shown to have varying effects on membrane order and thermal stability. nih.gov
Beyond chain length, other isomeric variations contribute to the complexity of the sphingolipidome. These include the presence of additional hydroxyl groups, as seen in phytosphingosine, and variations in the position of double bonds. mdpi.comnih.gov Some organisms even produce branched-chain sphingoid bases. rsc.orgacs.org This structural diversity allows for a wide range of biological functions and highlights the intricate regulation of sphingolipid metabolism to generate specific molecular species for distinct cellular roles.
Interactive Data Tables
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | Function | Regulatory Aspects |
| Sphingosine Kinase 1 (SphK1) | Phosphorylates sphingosine to S1P; generally pro-survival. nih.govnih.gov | Activity enhanced by ER stress. nih.gov Opposes SphK2 in regulating ceramide levels. nih.govacs.org |
| Sphingosine Kinase 2 (SphK2) | Phosphorylates sphingosine to S1P; often pro-apoptotic. nih.gov | Overexpression can increase C16-ceramide synthesis. nih.gov |
| S1P Phosphatase (SPP1) | Dephosphorylates S1P to sphingosine. rupress.org | Localized to the ER; replenishes sphingosine for ceramide synthesis. rupress.org |
| Serine Palmitoyltransferase (SPT) | Catalyzes the first step of de novo sphingolipid synthesis. researchgate.netunl.edu | Negatively regulated by ceramide via ORM/ORMDL proteins. unl.edunih.gov Subunit composition determines sphingoid base chain length. mdpi.com |
| Ceramide Synthase 6 (CerS6) | Synthesizes C16-ceramide from sphingosine. vcu.edu | Activity is dependent on N-glycosylation. vcu.edu |
Table 2: Components of the Sphingolipid Rheostat
| Component | Role in Cell Fate | Key Regulatory Interactions |
| C16-Ceramide | Generally pro-apoptotic. nih.govnih.govmdpi.com | Levels are increased by ceramidases and CerS6 activity. vcu.edu Levels are decreased by sphingosine kinases. nih.gov |
| C16-Sphingosine-1-Phosphate (S1P) | Generally pro-survival. nih.govmdpi.com | Levels are increased by SphK1 and SphK2. nih.gov Levels are decreased by S1P phosphatases. rupress.org |
Cellular Localization and Trafficking of C16 D Erythro Sphingosine and Its Metabolites
Intracellular Compartmentalization Across Organelles
The synthesis and subsequent metabolism of C16-ceramide are compartmentalized across various organelles, highlighting the division of labor within the cell for sphingolipid homeostasis.
Endoplasmic Reticulum (ER): The biogenesis of ceramide, including the C16 species, begins at the cytosolic leaflet of the endoplasmic reticulum. nih.govnih.gov This process involves a series of enzymatic reactions, starting with the condensation of L-serine and palmitoyl-CoA. nih.gov The ER serves as the primary hub for ceramide synthesis, from which it is then distributed to other organelles. nih.govnih.gov Studies have demonstrated that ceramide synthesized in the ER can be transferred to mitochondria. birzeit.eduresearchgate.net This inter-organelle transport is crucial for its subsequent metabolic conversions and signaling functions.
Golgi Apparatus: Following its synthesis in the ER, C16-ceramide is transported to the Golgi apparatus. nih.govpnas.org This transport is a critical step, as the Golgi is the principal site for the conversion of ceramide into more complex sphingolipids, namely sphingomyelin (B164518) (SM) and various glycosphingolipids. nih.govnih.govrsc.org The conversion to SM occurs in the lumen of the trans-Golgi. biologists.com Research has shown that exogenously added D-erythro-C16-ceramide can induce fragmentation of the Golgi apparatus, indicating its potent effects on this organelle's structure. biologists.com The transport from the ER to the Golgi can occur through both vesicular pathways and non-vesicular transport mediated by proteins like CERT. nih.govmpi-cbg.de
Mitochondria: Mitochondria are not only recipients of ER-synthesized ceramide but also possess their own capacity for sphingolipid metabolism. birzeit.eduresearchgate.net Ceramide synthase (CerS) activity, including isoforms responsible for producing C16-ceramide, has been identified in both the outer and inner mitochondrial membranes. nih.gov A key function of C16-ceramide at this location is its ability to form large, protein-permeable channels in the mitochondrial outer membrane (MOM). nih.govnih.gov This channel formation can lead to the release of inter-membrane space proteins like cytochrome c, a critical event in apoptosis. nih.govcapes.gov.br
Lysosomes: The lysosome is the primary site for the catabolism of complex sphingolipids. nih.gov Sphingomyelin and glycosphingolipids are broken down by acid sphingomyelinase and glucosidases, respectively, to yield ceramide. nih.gov This ceramide can then be further hydrolyzed by acid ceramidase into sphingosine (B13886) and a fatty acid. nih.gov The resulting sphingosine can exit the lysosome and be re-utilized for the synthesis of new ceramides (B1148491) in a process known as the salvage pathway. nih.gov
Nucleus: While the role of sphingolipids in the nucleus is less defined, evidence suggests their presence and functional importance. Sphingomyelin has been found within the nucleus, associated with transcriptionally active chromatin, where it may contribute to nuclear integrity. nih.gov Furthermore, acid ceramidase, the enzyme that breaks down ceramide into sphingosine, has also been reported to be localized in the nucleus, suggesting that ceramide metabolism can occur in this compartment. uniprot.org
Table 1: Organelle-Specific Roles in C16-Ceramide Metabolism and Localization
| Organelle | Primary Role Related to C16-Ceramide | Key Processes | Supporting Findings |
|---|---|---|---|
| Endoplasmic Reticulum (ER) | Primary site of de novo synthesis | Condensation of serine and palmitoyl-CoA; N-acylation to form dihydroceramide (B1258172); desaturation to ceramide. nih.gov | Serves as the central hub for distributing ceramide to other organelles like the Golgi and mitochondria. nih.govbirzeit.edu |
| Golgi Apparatus | Major site for conversion to complex sphingolipids | Synthesis of sphingomyelin (SM) and glucosylceramide (GlcCer) from ceramide. nih.govnih.gov | Receives ceramide from the ER via vesicular and non-vesicular transport. nih.govmpi-cbg.de |
| Mitochondria | Site of ceramide-induced channel formation and some synthesis | C16-ceramide forms channels in the outer membrane, releasing pro-apoptotic proteins. nih.govnih.gov Ceramide synthase activity is present. nih.gov | Receives ceramide from the ER, potentially at membrane contact sites. birzeit.eduresearchgate.net |
| Lysosomes | Center for catabolism of complex sphingolipids | Breakdown of SM and glycosphingolipids to generate ceramide; further hydrolysis to sphingosine. nih.gov | Key for the "salvage pathway" where sphingosine is recycled. nih.gov |
| Nucleus | Potential site for signaling and structural roles | Sphingomyelin is associated with active chromatin. nih.gov Acid ceramidase is present. uniprot.org | Emerging area of research with implications for nuclear integrity and gene regulation. nih.gov |
Plasma Membrane Distribution and Association with Lipid Rafts
The final destination for many of C16-ceramide's metabolic products is the plasma membrane, where they play crucial structural and signaling roles.
Plasma Membrane Distribution: Sphingomyelin, a major metabolite of C16-ceramide, is a significant constituent of the plasma membrane, contributing to 10-20 mol % of its total lipids. researchgate.net It is predominantly found in the outer (exoplasmic) leaflet. mdpi.com Similarly, lactosylceramide, a glycosphingolipid derived from ceramide, is also primarily located in the outer leaflet of the plasma membrane. avantiresearch.com While ceramide itself is generally kept at low levels, it can be rapidly generated within the plasma membrane through the enzymatic hydrolysis of sphingomyelin by sphingomyelinase. nih.govnih.gov
Association with Lipid Rafts: C16-ceramide and its derivatives are key players in the formation and stabilization of specialized membrane microdomains known as lipid rafts. nih.govscbt.com These domains are dynamic, nano-scaled platforms enriched in sphingolipids (like sphingomyelin) and cholesterol. researchgate.net The generation of ceramide from sphingomyelin within these rafts can lead to the coalescence of small rafts into larger signaling platforms, which are crucial for processes like apoptosis. nih.gov The structural properties of C16-ceramide, with its saturated acyl chain, promote the formation of ordered membrane phases, a characteristic feature of lipid rafts. nih.govscbt.com Lactosylceramide is also involved in the formation of these specialized domains. avantiresearch.com
Table 2: C16-Ceramide Metabolites at the Plasma Membrane
| Metabolite | Location in Plasma Membrane | Role in Lipid Rafts |
|---|---|---|
| Sphingomyelin (SM) | Predominantly in the outer leaflet. mdpi.com | A primary structural component, contributing to the formation of ordered domains with cholesterol. nih.govresearchgate.net |
| Lactosylceramide | Found in the outer leaflet. avantiresearch.com | Involved in the formation of lipid raft platforms. avantiresearch.com |
| Ceramide (C16) | Generated in situ from SM hydrolysis. nih.govnih.gov | Induces coalescence and stabilization of rafts, forming larger signaling platforms. nih.gov |
Mechanisms of Inter-organelle Lipid Transport and Transfer Proteins (e.g., CERT)
The movement of C16-ceramide between organelles is a tightly controlled process that relies on both vesicular and non-vesicular transport mechanisms. A key mediator of non-vesicular transport is the ceramide transfer protein (CERT).
CERT-Mediated Transport: CERT is a cytosolic protein that specifically facilitates the transfer of ceramide from the ER to the trans-Golgi. nih.govpnas.orgbiologists.com This transport pathway is essential for the synthesis of sphingomyelin. biologists.com CERT contains a C-terminal steroidogenic acute regulatory protein-related lipid transfer (START) domain, which is responsible for binding and carrying a single ceramide molecule. pnas.orgresearchgate.net Crucially, the START domain exhibits high specificity, preferentially recognizing the natural D-erythro isomer of ceramide, such as C16-ceramide, while showing little to no activity for sphingosine, sphingomyelin, or cholesterol. pnas.orgexlibrisgroup.com CERT can efficiently transfer ceramides with acyl chain lengths from C14 to C20. pnas.orgexlibrisgroup.com
The transport process is thought to occur at membrane contact sites, where the ER and Golgi are in close proximity. nih.govnih.gov CERT acts as a bridge, with its N-terminal Pleckstrin homology (PH) domain binding to phosphatidylinositol 4-phosphate (PI4P) on the Golgi membrane and its FFAT motif interacting with the ER-resident VAP proteins. nih.govbiologists.com This dual binding allows CERT to efficiently extract a ceramide molecule from the ER membrane, shield it within its hydrophobic START domain, shuttle it across the cytosol, and release it into the Golgi membrane for sphingomyelin synthesis. nih.govnih.gov
Molecular and Cellular Functions of C16 D Erythro Sphingosine
Role as a Precursor in Complex Sphingolipid Synthesis
C16-d-Erythro-sphingosine, a sphingoid base with a 16-carbon chain, serves as a fundamental building block in the de novo synthesis of a diverse array of complex sphingolipids. These intricate lipids are not merely structural components of cellular membranes but also pivotal players in a multitude of cellular signaling pathways. The journey from the simple sphingosine (B13886) backbone to complex sphingolipids involves a series of enzymatic reactions, primarily initiated by the acylation of sphingosine to form ceramide.
Formation of C16-Ceramide and Downstream Derivatives (e.g., C16-Sphingomyelin, C16-Glycosphingolipids)
The initial and crucial step in the anabolic use of this compound is its conversion to C16-ceramide (also known as N-palmitoyl-D-erythro-sphingosine). nih.govscbt.com This reaction involves the attachment of a palmitoyl-CoA (a 16-carbon fatty acid) to the amino group of the sphingosine backbone, a process catalyzed by ceramide synthases (CerS). mdpi.comnih.gov Specifically, CerS5 and CerS6 are the primary enzymes responsible for the synthesis of C16-ceramide. mdpi.com This newly formed C16-ceramide then stands at a metabolic crossroads, ready to be channeled into the synthesis of more complex sphingolipids. nih.gov
One major pathway involves the conversion of C16-ceramide to C16-sphingomyelin. This occurs through the action of sphingomyelin (B164518) synthase (SMS), which transfers a phosphocholine (B91661) headgroup from phosphatidylcholine to the C1-hydroxyl group of C16-ceramide. nih.govgoogle.com C16-sphingomyelin is a major phospholipid component of cellular membranes, particularly the plasma membrane. nih.gov
Alternatively, C16-ceramide can be glycosylated to form C16-glycosphingolipids. The initial step is the addition of a glucose or galactose molecule to the C1-hydroxyl group of C16-ceramide, catalyzed by glucosylceramide synthase or galactosylceramide synthase, respectively. nih.govnih.gov This generates glucosyl-C16-ceramide or galactosyl-C16-ceramide, which can be further elongated by the addition of more sugar residues to create a vast repertoire of complex glycosphingolipids. google.com These molecules play critical roles in cell recognition, adhesion, and signaling.
The synthesis of these complex sphingolipids from this compound is a highly regulated process, ensuring the appropriate balance of different sphingolipid species within the cell to maintain cellular homeostasis.
Contribution to Cellular Membrane Structure, Organization, and Dynamics
Sphingolipids, including those derived from this compound, are essential and integral components of eukaryotic cell membranes. nih.govskinident.world Their unique structural properties, characterized by a sphingoid base, a fatty acid chain, and a polar head group, allow them to play a significant role in defining the physical characteristics of cellular membranes.
The long, largely saturated acyl chain of C16-sphingolipids, such as C16-ceramide and C16-sphingomyelin, promotes tight packing with cholesterol in the lipid bilayer. biorxiv.org This interaction is fundamental to the formation of specialized membrane microdomains known as lipid rafts. scbt.com These rafts are dynamic assemblies of sphingolipids, cholesterol, and specific proteins that are involved in a variety of cellular processes, including signal transduction and membrane trafficking. scbt.com The acyl chain length of sphingolipids influences the properties of these microdomains; for instance, C16 sphingomyelin facilitates the formation of microdomains, whereas very long-chain (C24) sphingomyelin can suppress them. biorxiv.org This highlights the specific role of C16-derived sphingolipids in membrane organization.
Direct Bioactive Signaling Roles of Free this compound
Beyond its role as a precursor for complex sphingolipids, free this compound itself is a bioactive molecule that can directly participate in cellular signaling cascades. Its ability to modulate the activity of key enzymes and influence organellar function underscores its importance as a signaling lipid.
Modulation of Protein Kinase C Activity
Free sphingosine, including the C16 species, is recognized as a potent endogenous inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for regulating a wide range of cellular processes. nih.govnih.gov PKC is typically activated by diacylglycerol (DAG) and calcium. nih.gov Sphingosine exerts its inhibitory effect by competing with DAG for binding to the regulatory domain of PKC. nih.govplos.orgresearchgate.net This prevents the activation of PKC and subsequently dampens its downstream signaling pathways. nih.gov The inhibition of PKC by sphingosine has been observed in various cell types, including human platelets. researchgate.net The balance between the levels of the PKC activator, DAG, and the inhibitor, sphingosine, can thus act as a rheostat, fine-tuning cellular responses to external stimuli. nih.gov
| Target Protein | Effect of this compound | Cellular Consequence |
| Protein Kinase C (PKC) | Inhibition | Attenuation of PKC-mediated signaling pathways |
Influence on Mitochondrial Outer Membrane Permeabilization and Channel Formation
This compound can directly interact with mitochondrial membranes, influencing their permeability. While its metabolite, C16-ceramide, is well-known for forming large, protein-permeable channels in the mitochondrial outer membrane that can lead to the release of pro-apoptotic factors, free sphingosine also forms channels, albeit with different properties. umd.edunih.govresearchgate.net Sphingosine-formed channels are smaller in diameter (less than 2 nm) and have shorter open lifetimes compared to the larger and more stable channels formed by ceramide. nih.govresearchgate.net Due to their smaller size, sphingosine channels are not large enough to permit the passage of pro-apoptotic proteins like cytochrome c. nih.govresearchgate.net However, the formation of these channels can still lead to mitochondrial depolarization. karger.com This suggests that while free sphingosine may not directly induce the release of large proteins from the mitochondria, it can still impact mitochondrial function and potentially contribute to apoptotic processes through other mechanisms. nih.gov
| Membrane/Organelle | Effect of this compound | Functional Consequence |
| Mitochondrial Outer Membrane | Forms small channels (<2 nm diameter) | Mitochondrial depolarization |
Regulation of Intracellular Calcium Homeostasis
This compound plays a role in the intricate regulation of intracellular calcium levels. oup.com Studies have shown that sphingosine can trigger the release of calcium from acidic stores, such as lysosomes. elifesciences.orgnih.govox.ac.uk This release is dependent on the two-pore channel 1 (TPC1) located on endosomes and lysosomes. elifesciences.orgnih.gov The elevation of intracellular sphingosine leads to a transient increase in cytosolic calcium, which can then activate downstream signaling pathways. elifesciences.orgnih.gov For instance, sphingosine-induced lysosomal calcium release can lead to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. elifesciences.orgnih.gov Furthermore, sphingosine has been shown to inhibit store-operated calcium entry (SOCE), a major mechanism for calcium influx into the cell. oup.com By modulating both the release from internal stores and the entry from the extracellular environment, this compound contributes to the complex spatial and temporal control of intracellular calcium signaling.
| Cellular Process | Effect of this compound | Key Proteins Involved |
| Intracellular Calcium Release | Triggers release from lysosomes | Two-pore channel 1 (TPC1) |
| Calcium Entry | Inhibits store-operated calcium entry | - |
The Sphingosine Rheostat Paradigm: Interplay with Sphingosine-1-Phosphate
The cellular concentration of this compound is not an isolated metric but rather a critical component of a dynamic signaling equilibrium known as the "sphingolipid rheostat". ahajournals.orgnih.gov This paradigm posits that the relative balance between intracellular levels of ceramide and sphingosine, including this compound, and their phosphorylated counterpart, sphingosine-1-phosphate (S1P), dictates the fate of a cell. ahajournals.orgnih.govamegroups.org In this model, ceramide and sphingosine often push the cell towards apoptosis and growth arrest, while S1P promotes survival and proliferation. ahajournals.orgnih.govamegroups.org The enzymatic conversion between these molecules, therefore, acts as a tightly regulated switch controlling fundamental cellular decisions. nih.gov
Opposing Roles in Cell Fate Regulation (Growth Arrest vs. Proliferation, Apoptosis vs. Survival)
The antagonistic relationship between this compound and S1P is central to the regulation of cell fate. High levels of C16-ceramide, a precursor to this compound, are strongly associated with the induction of apoptosis. nih.govnih.gov C16-ceramide can directly bind to and activate the tumor suppressor protein p53, leading to its stabilization and accumulation, which in turn triggers downstream apoptotic pathways. nih.gov Similarly, sphingosine itself can inhibit protein kinase C (PKC), a key enzyme in proliferative signaling, and promote cell cycle arrest. biologists.commdpi.com It has been shown to induce apoptosis independently in some contexts and can also downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov
In stark contrast, S1P acts as a potent signaling molecule that promotes cell survival and proliferation. amegroups.orgnih.govnih.gov It can rescue cells from apoptosis induced by various stimuli. amegroups.org S1P exerts many of its effects by acting as a ligand for a family of G protein-coupled receptors (GPCRs) known as S1P receptors (S1PR1-5). nih.govmdpi.com Activation of these receptors can trigger a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are well-known for their roles in promoting cell growth and inhibiting apoptosis. amegroups.orgmdpi.com The balance is so crucial that the enzymatic activity of sphingosine kinases (SphKs), which phosphorylate sphingosine to S1P, is a critical determinant of whether a cell lives or dies. ahajournals.org
| Sphingolipid | Primary Cellular Roles | Associated Signaling Events |
| This compound | Induces growth arrest and apoptosis. nih.govbiologists.commdpi.com | Inhibits Protein Kinase C (PKC). biologists.commdpi.com Downregulates anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). nih.gov |
| Sphingosine-1-Phosphate (S1P) | Promotes cell proliferation and survival. amegroups.orgnih.govnih.gov | Activates S1P receptors (S1PR1-5). nih.govmdpi.com Activates pro-survival pathways like PI3K/Akt and MAPK. amegroups.orgmdpi.com |
Integration into Broader Cellular Signaling Networks
The influence of the this compound/S1P rheostat extends far beyond a simple binary switch for cell fate. These sphingolipids are deeply integrated into the broader network of cellular signaling, interacting with and modulating a wide array of other pathways.
S1P, in particular, functions as a critical signaling hub. ahajournals.org Its production by sphingosine kinases can be stimulated by various growth factors and cytokines, including platelet-derived growth factor (PDGF), vascular endothelial growth factor (VEGF), and tumor necrosis factor-alpha (TNF-α). frontiersin.orgheraldopenaccess.us Once generated, S1P can act both intracellularly and extracellularly. mdpi.comfrontiersin.org Extracellular S1P binds to its receptors, which couple to different G proteins to initiate diverse downstream effects. nih.gov For instance, S1P1 often couples to Gi/o to activate Rac GTPase and promote cell migration, while S1P2 can couple to G12/13 to activate Rho GTPase, leading to stress fiber formation. nih.gov
The signaling cascades initiated by S1P intersect with numerous other critical pathways. The S1P/S1PR axis is known to activate the JAK/STAT3, PI3K/Akt, and MAPK pathways, all of which are fundamental to cell growth, survival, and motility. mdpi.com Furthermore, S1P signaling can influence the expression and activity of other important cellular regulators. For example, in some cancer cells, S1P can increase the expression of epidermal growth factor receptor (EGFR). mdpi.com
C16 D Erythro Sphingosine in Cellular Regulatory Processes
Impact on Cell Growth, Proliferation, and Differentiation
C16-ceramide is a key regulator of cell growth, proliferation, and differentiation, often acting as a brake on cell division. scbt.comnih.gov In several cell types, an increase in C16-ceramide levels is associated with growth inhibition and a halt in proliferation. nih.govresearchgate.net For instance, in breast cancer cells, overexpression of ceramide synthase 6 (CerS6), the enzyme responsible for producing C16-ceramide, leads to reduced cell proliferation. spandidos-publications.comnih.gov This effect is mediated through the inhibition of critical pro-growth signaling pathways, including the Akt/mTOR and ERK pathways. spandidos-publications.com
Conversely, in some contexts, such as head and neck squamous cell carcinoma (HNSCC), C16-ceramide has been observed to have pro-survival and pro-proliferative roles. nih.govresearchgate.net This highlights the dual nature of C16-ceramide's influence, which can vary significantly depending on the cell type and the specific cellular context. nih.govnih.gov
C16-ceramide also plays a role in cellular differentiation. In brown pre-adipocytes, treatment with C16-ceramide was found to impair their differentiation into mature fat cells, as evidenced by the reduced expression of key brown adipocyte marker genes. researchgate.net This suggests that C16-ceramide can influence the developmental fate of progenitor cells.
| Cellular Process | Effect of Increased C16-Ceramide | Affected Signaling Pathways/Molecules | Cell Type/Model |
|---|---|---|---|
| Proliferation | Inhibition | Akt/mTOR, ERK | Breast Cancer Cells (MCF-7) spandidos-publications.comnih.gov |
| Proliferation | Promotion | Not specified | Head and Neck Squamous Cell Carcinoma (HNSCC) researchgate.net |
| Differentiation | Impairment | Ucp1, Ppargc1a | Brown Pre-adipocytes researchgate.net |
| Growth | Inhibition | Not specified | Neuronal PC-12 Pheochromocytoma Cells researchgate.net |
Role in Apoptosis and Programmed Cell Death Pathways
C16-ceramide is widely recognized as a pro-apoptotic molecule, playing a central role in initiating and executing programmed cell death in various cell types. scbt.comacs.orgrsc.org An accumulation of intracellular C16-ceramide is a common signal for apoptosis triggered by a range of stimuli, including cellular stress and chemotherapy agents. nih.govnih.gov
Intrinsic and Extrinsic Apoptotic Pathway Modulation
C16-ceramide is a critical mediator in both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis. nih.govmdpi.com
In the intrinsic pathway , C16-ceramide can directly target mitochondria to induce apoptosis. nih.govmerckmillipore.com It has the ability to form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.govnih.gov This release is a key step that activates the caspase cascade, ultimately leading to cell death. nih.govpreprints.org The formation of these channels is a highly regulated process, with evidence suggesting that very-long-chain ceramides (B1148491) can interfere with and inhibit C16-ceramide-induced channel formation, adding a layer of complexity to the regulation of apoptosis. nih.gov Furthermore, C16-ceramide can influence the activity of Bcl-2 family proteins, which are central regulators of mitochondrial integrity. preprints.org
In the extrinsic pathway , C16-ceramide generation is linked to apoptosis induced by death receptors like Fas and TNF-α. nih.govmdpi.com For example, C16-ceramide can lead to a reduction in the abundance of FLICE inhibitory proteins (FLIPs), which are inhibitors of caspase-8, a key initiator caspase in the extrinsic pathway. mdpi.com
Endoplasmic Reticulum (ER) Stress Responses Mediated by C16-Ceramide
The endoplasmic reticulum (ER) is a major site of ceramide synthesis and is also a critical sensor of cellular stress. C16-ceramide is deeply involved in the ER stress response, which can ultimately lead to apoptosis. nih.govnih.gov An accumulation of C16-ceramide has been linked to heightened ER stress in hepatocytes and pancreatic β-cells. mdpi.com
Disruption of C16-ceramide homeostasis can trigger the Unfolded Protein Response (UPR), a signaling network activated by ER stress. nih.govnih.gov Specifically, a decrease in C16-ceramide levels has been shown to activate the ATF6/CHOP arm of the UPR, leading to apoptosis in head and neck squamous carcinoma cells. nih.govnih.gov This process involves the perturbation of calcium (Ca2+) homeostasis within the ER and fragmentation of the Golgi apparatus. nih.gov In macrophages, the accumulation of triacylglycerol leads to ER stress and an increase in C16-ceramide concentrations, which in turn elicits apoptosis through the mitochondrial pathway. merckmillipore.comnih.gov
However, in a seemingly contradictory role, C16-ceramide can also have a pro-survival function by protecting against ER-stress-induced apoptosis in certain cancer cells, underscoring its multifaceted nature. researchgate.netnih.gov
Involvement in Inflammatory Processes and Stress Responses
C16-ceramide is a key signaling molecule in inflammatory processes and the broader cellular stress response. scbt.comresearchgate.netrsc.org It is generated in response to various stress stimuli, including inflammatory cytokines like TNF-α and bacterial components like lipopolysaccharide (LPS). mdpi.comspandidos-publications.com
In liver cells, C16-ceramide generated by CerS6 can increase the secretion of the pro-inflammatory cytokine TNF-α. spandidos-publications.com Similarly, in macrophages, an increase in C16-ceramide is associated with the release of IFN-γ-induced TNF-α. spandidos-publications.com Ceramide-enriched low-density lipoprotein (LDL) has also been shown to promote the secretion of inflammatory cytokines IL-6 and TNF-α from macrophages. mdpi.com
The role of C16-ceramide in inflammation is also evident in adipose tissue, where its levels are elevated in obese individuals and correlate with insulin (B600854) resistance and adipose inflammation. mdpi.comnih.gov By modulating the production of inflammatory mediators, C16-ceramide plays a significant part in the pathology of chronic inflammatory conditions. researchgate.netmdpi.com
Contribution to Immune Cell Modulation
In T cells, ceramide is important for effective CD8+ T cell responses. elifesciences.org Exogenous C16-ceramide can partially rescue the function of CD8+ T cells that have a reduced capacity to respond. elifesciences.org Furthermore, ceramides can influence the differentiation of CD4+ T cells. elifesciences.org
Dendritic cells (DCs), which are key antigen-presenting cells, are also affected by ceramide. Tumor-derived ceramides, including C16-ceramide, can induce apoptosis in DCs, potentially representing a mechanism by which tumors evade the immune system. nih.gov
The accumulation of C16-ceramide is also required for the surface exposure of calreticulin, a damage-associated molecular pattern (DAMP) that signals for immunogenic cell death (ICD) in cancer cells. mdpi.combiorxiv.org This process is critical for triggering an anti-tumor immune response. biorxiv.org
| Immune Cell Type | Effect of C16-Ceramide | Observed Outcome |
|---|---|---|
| CD8+ T Cells | Supports effective response | Exogenous C16-ceramide partially rescues function. elifesciences.org |
| CD4+ T Cells | Influences differentiation | Affects differentiation into Th1 and Treg cells. elifesciences.org |
| Dendritic Cells (DCs) | Induces apoptosis | Mediated by tumor-derived ceramides. nih.gov |
| Colon Cancer Cells | Required for immunogenic cell death signaling | Essential for cell surface exposure of calreticulin. mdpi.combiorxiv.org |
Role in Cellular Adaption to Environmental Stressors (e.g., Hypoxia)
Cells utilize C16-ceramide signaling to adapt and respond to environmental stressors such as hypoxia (low oxygen). mdpi.comnih.gov Hypoxia is a common feature of various pathological conditions, including cancer and ischemic diseases, and it triggers a complex cellular response.
In response to chronic hypoxia, some studies have shown a decrease in total ceramide levels, specifically C16-ceramide, in cardiomyocytes as part of an adaptive survival response. mdpi.com However, in other cell types like neuronal precursor cells, hypoxia leads to an upregulation of ceramide, including C16-ceramide, which can induce apoptosis. mdpi.comnih.gov This highlights the cell-type-specific nature of the ceramide response to hypoxia.
Hypoxia can activate sphingomyelinases, enzymes that produce ceramide, leading to increased ceramide levels in pulmonary arteries. nih.gov This ceramide increase is an essential early event in the signaling cascade of acute hypoxic pulmonary vasoconstriction. nih.gov In the context of obesity and high-fat diets, hypoxia can exacerbate insulin resistance through mechanisms that involve an increase in ceramide levels. nih.gov
C16 D Erythro Sphingosine and Pathological Mechanisms
Dysregulation in Lipid Metabolism Disorders
Disorders of lipid metabolism, such as Gaucher disease and Fabry disease, are characterized by the accumulation of specific sphingolipids due to enzymatic deficiencies. In Gaucher disease, a deficiency in glucocerebrosidase leads to the accumulation of glucosylceramide. mdpi.com While the primary storage material is glucosylceramide, alterations in other sphingolipids, including those with a C16 backbone, are also observed. mdpi.comnih.gov For instance, in a mouse model of neuronopathic Gaucher disease, while levels of sphingosine (B13886) and sphingosine-1-phosphate did not change, C16-sphingomyelin was found to be elevated in the cortex and other brain regions. oup.com Furthermore, studies in a macrophage model of Gaucher disease have shown that while there is a block in glucosylceramide degradation, de novo synthesis of sphingolipids is upregulated, leading to elevated levels of base- and dual-labelled C16:0 ceramide. nih.gov This suggests a compensatory mechanism to maintain ceramide homeostasis. nih.gov
Fabry disease, caused by a deficiency of α-galactosidase A, results in the accumulation of globotriaosylceramide (Gb3). nih.govplos.org Research has identified novel Gb3-related biomarkers in the plasma of Fabry disease patients, including Gb3 with a C16:0 fatty acid chain. nih.govnih.gov Additionally, a Gb3 analogue with a d16:1 sphingosine moiety has been reported for the first time in these patients. nih.gov In cellular models of Fabry disease, specific Gb3 isoforms, including those with a C16:0 fatty acid, show high relative abundance. mdpi.com
Association with Neurodegenerative Disorders and Myelin Stability
Sphingolipids are crucial components of neural cell membranes and the myelin sheath that insulates nerve fibers. avantiresearch.com Their metabolism is tightly regulated, and disruptions can lead to neurodegeneration and demyelination. C16-ceramide, a metabolite of C16-d-Erythro-sphingosine, has been detected at high levels in several neurodegenerative disorders, including multiple sclerosis (MS). nih.gov
In the context of MS, an autoimmune demyelinating disease, alterations in sphingolipid profiles are evident. Studies have shown increased levels of C16:0-ceramide in the white matter and plaques of MS patient brains. mdpi.com Furthermore, elevated concentrations of C16:0-ceramide and C16:0-hexosylceramide in the cerebrospinal fluid of MS patients have been linked to mitochondrial dysfunction and axonal injury. mdpi.com Animal models of demyelinating disorders have underscored the importance of de novo C16-ceramide synthesis in disease severity. nih.gov Specifically, the deletion of enzymes responsible for C16-ceramide synthesis in neurons was found to be neuroprotective. nih.gov The stability of myelin is also affected by the acyl chain length of its constituent sphingolipids. A shift from very-long-chain ceramides (B1148491) to C16/C18 variants can lead to myelin destabilization and rapid myelin loss. biorxiv.org
Beyond MS, the broader role of sphingolipids in neurodegeneration is an active area of research. avantiresearch.com The balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate, often termed the "sphingolipid rheostat," is critical for neuronal cell fate. nih.gov
Roles in Cancer Pathogenesis, Including Cell Growth and Apoptosis
The role of this compound and its derivative, C16-ceramide, in cancer is complex and often context-dependent, influencing processes like cell growth, apoptosis (programmed cell death), and metastasis.
In some cancers, C16-ceramide acts as a tumor suppressor. For example, in breast cancer cells, increased levels of C16-ceramide have been shown to reduce cell proliferation by inhibiting key signaling pathways like Akt/mTOR and ERK. spandidos-publications.comresearchgate.net This effect can be mediated by ceramide synthase 6 (CerS6), the enzyme responsible for producing C16-ceramide. spandidos-publications.comnih.gov Similarly, in colon cancer, C16-ceramide can induce apoptosis. nih.gov
Conversely, in other cancer types, C16-ceramide can promote tumor progression. In head and neck squamous cell carcinoma (HNSCC), C16-ceramide produced by CerS6 has been found to promote tumor proliferation. iiarjournals.org An increase in C16-ceramide has also been associated with metastatic lymph node status in breast cancer patients, suggesting a role in cancer spread. nih.govcaymanchem.com Furthermore, elevated serum levels of C16-ceramide have been observed in patients with metastatic colorectal cancer and hepatocellular carcinoma (HCC). iiarjournals.orgnih.goviiarjournals.orgoncotarget.com In the case of HCC, C16-ceramide has even been proposed as a potential diagnostic biomarker. iiarjournals.orgnih.govoncotarget.com
The "sphingolipid rheostat," the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), is a critical determinant of cell fate in cancer. nih.govencyclopedia.pub The interplay between C16-ceramide and S1P can dictate whether a cancer cell undergoes apoptosis or continues to proliferate. biorxiv.org
Involvement in Other Disease States: Mechanistic Investigations in Cellular and Animal Models
The influence of this compound and its metabolites extends to a variety of other diseases, including atherosclerosis, diabetes, and cystic fibrosis.
Atherosclerosis: Elevated plasma levels of C16-ceramide are associated with an increased risk of major adverse cardiac events in patients with acute coronary syndrome. caymanchem.comcaymanchem.com This suggests a potential role for this lipid in the pathogenesis of atherosclerosis, a disease characterized by the buildup of plaques in arteries.
Diabetes: Sphingolipid metabolism is significantly altered in diabetes. nih.gov Studies have shown that plasma levels of sphingolipids containing a d16:1 sphingosine backbone are decreased in patients with type 2 diabetes. caymanchem.com In contrast, some studies have reported increased plasma levels of C16-ceramide in obese and diabetic mouse models. diabetesjournals.org In the context of diabetic retinopathy, a complication of diabetes affecting the eyes, the metabolism of C16:0 and C18:0 ceramide species is altered. nih.gov
Cystic Fibrosis: In cystic fibrosis, a genetic disorder affecting multiple organs, particularly the lungs, C16-ceramide has been found to accumulate in the lower airway epithelium. caymanchem.comcaymanchem.comnih.gov This accumulation is thought to contribute to the chronic pulmonary inflammation and increased susceptibility to bacterial infections characteristic of the disease. nih.gov Studies using cellular and animal models have shown that C16-glucosylceramide can be used to investigate the role of sphingolipids in Pseudomonas aeruginosa infections in cystic fibrosis. scientificlabs.iesigmaaldrich.com
Table 1: Research Findings on this compound and its Derivatives in Various Pathological Conditions
| Disease/Condition | Model/System | Key Findings |
|---|---|---|
| Lipid Metabolism Disorders | ||
| Gaucher Disease | Macrophage model | Upregulation of de novo sphingolipid synthesis, leading to elevated C16:0 ceramide. nih.gov |
| Fabry Disease | Human plasma | Identification of Gb3 with a C16:0 fatty acid chain as a novel biomarker. nih.govnih.gov |
| Neurodegenerative Disorders | ||
| Multiple Sclerosis | Human brain tissue | Increased levels of C16:0-ceramide in white matter and plaques. mdpi.com |
| Demyelinating Disorders | Animal model | Deletion of C16-ceramide synthesis enzymes in neurons is neuroprotective. nih.gov |
| Cancer | ||
| Breast Cancer | Cell lines | Increased C16-ceramide reduces cell proliferation. spandidos-publications.comresearchgate.net |
| Head and Neck Cancer | Human tissue | C16-ceramide promotes tumor proliferation. iiarjournals.org |
| Colorectal Cancer | Human serum | Elevated serum C16-ceramide in metastatic disease. iiarjournals.org |
| Hepatocellular Carcinoma | Human serum | C16-ceramide proposed as a diagnostic biomarker. nih.govoncotarget.com |
| Other Diseases | ||
| Atherosclerosis | Human plasma | Increased plasma C16-ceramide associated with adverse cardiac events. caymanchem.comcaymanchem.com |
| Diabetes | Human plasma | Decreased levels of sphingolipids with a d16:1 sphingosine backbone. caymanchem.com |
| Cystic Fibrosis | Human lung tissue | Accumulation of C16-ceramide in the airway epithelium. caymanchem.comcaymanchem.comnih.gov |
Advanced Methodologies and Research Approaches for C16 D Erythro Sphingosine Studies
Lipidomics Profiling and Quantification
Lipidomics, the large-scale study of cellular lipids, is central to understanding the roles of specific sphingolipid species. Given the vast number of structurally similar lipids in a cell, techniques that offer high sensitivity and specificity are essential.
Mass Spectrometry-Based Techniques (e.g., LC-MS/MS, UHPLC-MS/MS, UFLC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the detailed profiling and quantification of sphingolipids. nih.gov This approach combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.
High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and ultra-fast liquid chromatography (UFLC) systems are used to separate individual lipid species from complex biological extracts. The choice of chromatography, often reversed-phase or hydrophilic interaction liquid chromatography (HILIC), allows for the separation of sphingolipids based on their acyl chain length or the polarity of their headgroups.
Once separated, the lipids are ionized, typically using electrospray ionization (ESI), and introduced into a mass spectrometer. A triple quadrupole mass spectrometer is commonly used for quantitative analysis, where it can be programmed to detect specific precursor and product ion pairs, a technique known as multiple reaction monitoring (MRM). This method provides exceptional specificity, allowing for the quantification of individual sphingolipid species, such as C16-ceramide, even at low concentrations. nih.gov High-resolution mass spectrometry can further provide accurate mass measurements to confirm the elemental composition of detected lipids. nih.gov
Stable-Isotope Labeling for Metabolic Tracing and Absolute Quantification
Stable-isotope labeling is a powerful methodology used for two primary purposes: tracing the metabolic fate of molecules and achieving precise, absolute quantification.
For metabolic tracing, cells or animals are supplied with precursors of the de novo sphingolipid synthesis pathway, such as palmitate or serine, that have been labeled with stable isotopes like deuterium (²H or D) or carbon-13 (¹³C). nih.gov For instance, by using labeled palmitate-d3 and L-serine-d3, researchers can track the incorporation of these precursors into newly synthesized C16-dihydroceramide and C16-ceramide. nih.govfrontiersin.org Mass spectrometry can distinguish between the endogenous (unlabeled) and the newly synthesized (labeled) sphingolipids based on their mass difference. This allows for the direct measurement of metabolic flux through the sphingolipid synthesis pathway. frontiersin.org
For absolute quantification, stable isotope-labeled internal standards are crucial. caymanchem.comcaymanchem.com These are synthetic versions of the analyte of interest (e.g., C16-ceramide) or a closely related molecule (e.g., C17-ceramide) where one or more atoms have been replaced by a heavy isotope (e.g., D4-C16-ceramide). google.comnih.gov A known amount of this standard is added to a biological sample at the beginning of the extraction process. caymanchem.com Because the labeled standard has nearly identical chemical and physical properties to the endogenous analyte, it experiences the same loss during sample preparation and the same ionization efficiency in the mass spectrometer. By comparing the signal of the endogenous analyte to the signal of the known amount of internal standard, a precise and accurate absolute concentration can be determined. caymanchem.comcaymanchem.com
Genetic and Molecular Biology Techniques
Manipulating the genes and proteins involved in sphingolipid metabolism provides direct evidence of their function and their role in producing specific lipid species like C16-sphingosine derivatives.
Gene Knockout and Knockdown Studies of Sphingolipid Metabolic Enzymes (e.g., CerS, SphK)
Targeted disruption of genes encoding key enzymes in the sphingolipid pathway is a fundamental approach to understanding their specific contributions. Ceramide synthases (CerS) are responsible for producing ceramides (B1148491) of specific acyl-chain lengths. CerS5 and CerS6 preferentially synthesize C16-ceramide. nih.gov
Studies using small interfering RNA (siRNA) to achieve gene knockdown have shown that selectively downregulating CerS6 in MCF-7 human breast cancer cells leads to a robust decrease in C16-dihydroceramide and C16-ceramide levels. nih.gov Similarly, using CRISPR/Cas9 to create a complete gene knockout of CerS6 in DLD-1 colon cancer cells resulted in a significant reduction in C16:0 ceramide, confirming that CerS6 is the primary enzyme for its production in these cells. mdpi.com These studies have been critical in linking C16-ceramide, produced by CerS6, to specific cellular processes like immunogenic cell death. mdpi.com
Conversely, knocking out sphingosine (B13886) kinases (SphK1 and SphK2), the enzymes that phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), leads to the accumulation of their substrate, sphingosine. nih.govnih.gov Studies in zebrafish with a knockout of the sphk2 gene demonstrated elevated levels of sphingosine. mdpi.com These genetic models are invaluable for investigating the consequences of an imbalance between sphingosine and S1P.
Use of Synthetic Analogs and Inhibitors for Pathway Manipulation
Pharmacological tools that inhibit specific enzymes or mimic sphingolipid structures are essential for manipulating the pathway with temporal control. These small molecules can be used to study the acute effects of altering sphingolipid levels.
Fumonisin B1 is a well-characterized mycotoxin that acts as a potent inhibitor of ceramide synthases. nih.govresearchgate.net Treating cells or animals with Fumonisin B1 blocks the acylation of sphinganine (B43673), leading to an accumulation of sphingoid bases and a depletion of downstream ceramides, including C16-ceramide. nih.govnih.govresearchgate.net This inhibitor is widely used to probe the functional consequences of ceramide depletion.
Other inhibitors target different steps of the pathway. For example, myriocin inhibits serine palmitoyltransferase, the first and rate-limiting enzyme in the de novo synthesis pathway, effectively blocking the production of all new sphingolipids. pnas.org Sphingosine kinase inhibitors block the conversion of sphingosine to S1P, leading to sphingosine accumulation. nih.gov
Synthetic analogs of sphingolipids are also powerful research tools. FTY720 (Fingolimod) is a sphingosine analog that, once phosphorylated in vivo, acts as a functional antagonist of S1P receptors. nih.govnih.govaimspress.comyoutube.com By modulating S1P signaling, it allows researchers to dissect the extracellular roles of the sphingosine/S1P axis.
Cell Culture and Animal Models for Mechanistic Investigations
To understand the physiological and pathophysiological roles of C16-d-Erythro-sphingosine, researchers rely on a variety of in vitro and in vivo model systems. These models allow for mechanistic investigations in a controlled environment, from the cellular level to the whole organism.
Cultured cell lines are indispensable for molecular and cellular studies. A wide range of cell types have been used, including human breast cancer cells (MCF-7), colon adenocarcinoma cells (DLD-1), and embryonic kidney cells (HEK293). nih.govmdpi.comresearchgate.netspandidos-publications.compreprints.orgresearchgate.netnih.govplos.orgmdpi.com These models are amenable to genetic manipulation (e.g., siRNA, CRISPR), treatment with inhibitors, and stable isotope labeling to dissect specific aspects of C16-sphingolipid metabolism and signaling in processes like cell proliferation and apoptosis. researchgate.netspandidos-publications.com For example, studies in MCF-7 cells have used CerS6 overexpression to specifically increase C16-ceramide levels and study its impact on signaling pathways like mTOR. researchgate.netnih.gov
Animal models, such as mice and zebrafish, are crucial for understanding the systemic and developmental roles of sphingolipid metabolism. nih.govoup.com Genetically engineered mice, including those with systemic or tissue-specific knockouts of enzymes like CerS6, have been instrumental in linking C16-ceramide to metabolic diseases like obesity and type 2 diabetes. cell.comsdu.dkresearchgate.netmolecularmetabolism.com The wobbler mouse, a model for motor neuron disease, has been used to show that inhibiting sphingolipid synthesis can ameliorate neurodegenerative phenotypes. pnas.org Zebrafish offer unique advantages for studying early development due to their external and rapid embryonic development. nih.gov Knockout models for sphingosine kinases in zebrafish have been used to investigate the role of the sphingosine-S1P balance in fundamental processes like cardiogenesis. mdpi.comnih.govnih.gov
Table of Compounds
Biophysical Characterization in Model Membranes (e.g., Permeabilization, Phase Behavior)
The biophysical interaction of this compound (also known as C16-ceramide or N-palmitoyl-D-erythro-sphingosine) with lipid bilayers is a critical area of research for understanding its diverse biological functions. In model membrane systems, this long-chain ceramide demonstrates significant effects on both membrane permeability and phase behavior, primarily driven by its molecular structure and ability to engage in strong intermolecular interactions.
Membrane Permeabilization
This compound has been shown to increase the permeability of model lipid membranes to aqueous solutes. portlandpress.comresearchgate.net This effect is distinct from a general detergent-like action and is instead attributed to the formation of structural defects and stable pores or channels within the lipid bilayer. researchgate.netnih.gov
One proposed mechanism involves the self-assembly of this compound molecules into columnar structures that span the membrane. nih.gov These columns are stabilized by extensive hydrogen bonding between the amide and hydroxyl groups of adjacent ceramide molecules. nih.gov The aggregation of multiple columns can then form a stable, aqueous pore. nih.gov These ceramide channels have been observed in planar phospholipid membranes and are large enough to allow the passage of proteins like cytochrome c, a key event in apoptosis. nih.gov The estimated diameters of these pores can range from 0.8 to 11 nm. nih.gov
Interestingly, the ability of this compound to permeabilize membranes shows a degree of selectivity. For instance, it readily forms channels in the mitochondrial outer membrane and simple phosphoglycerolipid membranes but does not effectively permeabilize the plasma membrane of erythrocytes. nih.gov This suggests that the specific lipid and protein composition of a membrane can modulate the channel-forming propensity of this compound. nih.gov
Another mechanism contributing to increased permeability is the induction of lateral phase separation. This compound promotes the formation of rigid, gel-like domains within a more fluid lipid matrix. portlandpress.comresearchgate.netnih.gov The interfaces between these coexisting "more rigid" and "less rigid" domains are considered structural defects and likely sites for the leakage of aqueous contents across the membrane. researchgate.netnih.gov
Table 1: Permeabilization Effects of Sphingolipids in Model Membranes
| Compound | Model System | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|---|
| This compound (C16-Ceramide) | Planar Phospholipid Membranes | Formation of large, stable channels (0.8-11 nm diameter) | Self-assembly into hydrogen-bonded columnar structures forming a pore | nih.gov |
| This compound (C16-Ceramide) | Mitochondrial Outer Membrane (MOM) | Permeabilization to proteins (e.g., cytochrome c) | Channel formation | nih.gov |
| Sphingosine | Liposomes and Erythrocyte Ghosts | Dose-dependent release of entrapped aqueous fluorescent molecules (ANTS/DPX) | Formation of structural defects at the interface of rigid and fluid domains | researchgate.netnih.gov |
| This compound (C16-Ceramide) | Erythrocyte Membrane | No significant permeabilization | Suppression of channel formation by specific membrane components (e.g., lipids, proteins) | nih.gov |
Phase Behavior
This compound exerts a profound influence on the phase organization of lipid bilayers. Due to its largely saturated acyl chain and the hydrogen-bonding capabilities of its headgroup, it has a strong ordering effect on fluid phospholipid membranes. researchgate.netresearchgate.net
Induction of Gel-Phase Domains: When incorporated into fluid membranes composed of lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), this compound shows a strong tendency to segregate into distinct, highly ordered domains. researchgate.netmdpi.comutl.pt The formation of these ceramide-rich, gel-like domains occurs even at low molar fractions (less than 5 mol%). mdpi.com These domains exhibit higher molecular order and a higher phase transition temperature (Tm) than the surrounding fluid phospholipid matrix. mdpi.com The ability of saturated ceramides like the C16 species to induce this gel/fluid phase separation is significantly more pronounced than that of their unsaturated counterparts. researchgate.net
Interactions in Complex Mixtures: In more complex lipid mixtures, such as those mimicking the stratum corneum containing cholesterol and palmitic acid, this compound participates in the formation of coexisting crystalline or gel-phase domains. nih.gov Studies using deuterium NMR (²H NMR) and vibrational spectroscopy on equimolar mixtures of this compound, cholesterol, and palmitic acid show that below 45°C, the system is dominated by coexisting crystalline domains. nih.gov Upon heating, a liquid-ordered phase primarily composed of palmitic acid and cholesterol emerges, which includes a small fraction of the ceramide. nih.gov
Table 2: Effects of this compound on the Phase Behavior of Model Membranes
| Model Membrane Composition | Technique | Key Finding | Reference |
|---|---|---|---|
| POPC / C16-Ceramide | Fluorescence Spectroscopy | Formation of ceramide-rich gel domains at low molar fractions (<5 mol%) | mdpi.com |
| POPC / Saturated Ceramides (C16, C18, C24) | Fluorescence Anisotropy | Strong increase in membrane order and promotion of gel/fluid phase separation | researchgate.netutl.pt |
| DEPE / C16-Ceramide (10 mol%) | Differential Scanning Calorimetry (DSC) | Decrease in the lamellar to inverted hexagonal (Lα-HII) transition temperature from 66°C to 56°C | nih.gov |
| POPE / C16-Ceramide (≥15 mol%) | Solid-State NMR (²H and ³¹P) | Induction of a direct lamellar gel (Lβ) to inverted hexagonal (HII) phase transition | nih.gov |
| C16-Ceramide / Cholesterol / Palmitic Acid (1:1:1) | ²H NMR, Vibrational Spectroscopy | Coexistence of crystalline domains at low temperatures (<45°C) | nih.gov |
Future Directions and Emerging Research Avenues
Elucidating Novel Molecular Targets and Interaction Partners of C16-d-Erythro-sphingosine
A primary focus of future research is the identification and characterization of new molecular targets and protein interaction partners for this compound. While some interacting proteins have been identified, it is believed that many more remain to be discovered, which could reveal new signaling pathways and cellular functions modulated by this bioactive lipid.
Recent studies have demonstrated that this compound can directly bind to proteins and influence their activity. For instance, it has been shown to bind to the p53 tumor suppressor protein, stabilizing it and disrupting its interaction with the E3 ligase MDM2, leading to p53 accumulation and activation. nih.gov This interaction is highly specific for the C16 acyl chain length, highlighting the importance of the lipid's structure in its biological activity. nih.gov Another example is the interaction with the atypical protein kinase Cζ (PKCζ), where this compound binding to the C-terminal domain is crucial for regulating cell polarity. nih.gov
The ability of this compound to form channels in mitochondrial outer membranes represents another key area of investigation. nih.govcaymanchem.com While this process is understood to contribute to apoptosis, the specific protein interactions that may regulate or be influenced by this channel formation are not fully elucidated. nih.govcaymanchem.com Synthetic analogs of this compound have been used to probe the structural requirements for this activity, revealing that even minor modifications can alter its membrane-permeabilizing effects. nih.gov
Emerging research is also focused on identifying ceramide-binding proteins using innovative techniques. Bifunctional ceramide analogs, which can be photo-cross-linked to interacting proteins and then tagged for purification and identification, are powerful tools in this endeavor. uu.nl This approach has already led to the identification of novel ceramide-binding proteins, such as the CERT-related protein StarD7. uu.nl Further application of such unbiased screening methods is expected to uncover a wider network of this compound interaction partners.
Table 1: Known and Investigated Molecular Targets of this compound
| Target Protein/Complex | Cellular Process | Research Findings |
| p53 | Tumor Suppression, Apoptosis | This compound binds to the DNA-binding domain of p53, stabilizing the protein and leading to its activation. nih.gov |
| Atypical Protein Kinase Cζ (PKCζ) | Cell Polarity | Binds to the C-terminal domain of PKCζ, which is important for the regulation of junction formation in epithelial cells. nih.gov |
| Mitochondrial Outer Membrane | Apoptosis | Forms protein-permeable channels, leading to membrane permeabilization. nih.govcaymanchem.com |
| Protein Phosphatase 1 (PP1) & 2A (PP2A) | Signal Transduction | Identified as ceramide binding partners, suggesting a role in regulating phosphorylation cascades. nih.gov |
| Kinase Suppressor of Ras (KSR) | Signal Transduction | Identified as a ceramide binding protein. nih.gov |
| Cathepsin D | Apoptosis | Implicated as a ceramide binding partner. nih.gov |
| Sphingomyelinase (SMase) | Sphingolipid Metabolism | This compound can be generated through the hydrolysis of sphingomyelin (B164518) by SMases. mdpi.com |
| Ceramidase (CDase) | Sphingolipid Metabolism | This compound can be metabolized by CDases to produce sphingosine (B13886). mdpi.comnih.gov |
Systems Biology Approaches to Unravel Complex Sphingolipid Signaling Networks
The intricate and often opposing roles of sphingolipids like this compound and sphingosine-1-phosphate (S1P) necessitate a holistic, systems-level understanding of their signaling networks. spandidos-publications.comnih.gov The concept of the "sphingolipid rheostat," which posits that the balance between pro-apoptotic ceramides (B1148491) and pro-survival S1P determines cell fate, highlights the interconnectedness of these pathways. nih.govnih.gov Future research will increasingly rely on systems biology approaches, integrating high-throughput data from genomics, proteomics, and lipidomics to model and predict the behavior of these complex networks.
Lipidomics, the large-scale study of cellular lipids, is a cornerstone of this approach. scbt.com Advanced mass spectrometry techniques now allow for the simultaneous quantification of numerous sphingolipid species, providing a detailed snapshot of the cellular lipidome under different conditions. nih.govnih.gov This has been instrumental in demonstrating how this compound levels are modulated in response to various stimuli, such as tumor necrosis factor-alpha (TNF-α) induced apoptosis. nih.govresearchgate.net
Integrating lipidomic data with proteomic and transcriptomic data will be key to building comprehensive models of sphingolipid signaling. For example, studies have shown a negative correlation between the expression of Ceramide Synthase 6 (CerS6), which produces this compound, and Sphingosine Kinase 1 (SphK1), which produces S1P, in breast cancer. spandidos-publications.com This suggests a regulatory feedback loop that maintains the balance of the sphingolipid rheostat. Systems biology models can help to elucidate the molecular players and regulatory mechanisms underlying such correlations.
Table 2: Key Enzymes and Pathways in the this compound Network
| Enzyme/Pathway | Role in Sphingolipid Metabolism | Interaction with this compound |
| Ceramide Synthase 6 (CerS6) | Synthesizes this compound. spandidos-publications.com | Directly produces this compound. |
| Acid Sphingomyelinase (ASMase) | Hydrolyzes sphingomyelin to generate ceramide. nih.gov | Activation of ASMase leads to increased this compound levels. nih.gov |
| Neutral Ceramidase (NCDase) | Degrades ceramide to sphingosine. nih.gov | Overexpression of NCDase reduces this compound levels. nih.gov |
| Sphingosine Kinase 1/2 (SphK1/2) | Phosphorylates sphingosine to form S1P. mdpi.comspandidos-publications.com | Part of the opposing arm of the "sphingolipid rheostat". spandidos-publications.com |
| mTOR Signaling Pathway | Regulates cell growth and proliferation. spandidos-publications.com | This compound can inhibit mTOR signaling. spandidos-publications.com |
| Akt Signaling Pathway | Promotes cell survival. nih.gov | Crosstalk exists between sphingolipid and Akt pathways in regulating apoptosis. nih.gov |
Development of Advanced Research Tools and Methodologies for this compound Analysis
Advancements in our understanding of this compound are intrinsically linked to the development of more sensitive, specific, and versatile research tools and methodologies. While significant progress has been made, particularly in the realm of mass spectrometry, there is still a need for tools that can probe the dynamics of this lipid in living cells with high spatial and temporal resolution.
Current methods for detecting and quantifying this compound largely rely on high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This technique offers high sensitivity and selectivity, allowing for the analysis of various sphingolipid species in complex biological samples. nih.govnih.gov The development of stable isotope-labeled internal standards, such as C16 Ceramide-d7, has further improved the accuracy and reliability of these measurements. avantiresearch.com
However, these methods typically require cell lysis, precluding the study of dynamic processes in living cells. To address this limitation, researchers are developing fluorescently tagged sphingolipid analogs. caymanchem.com These probes can be used to visualize the localization and trafficking of ceramides within cellular compartments in real-time. For example, fluorescent NBD-labeled sphinganine (B43673) has been used in a rapid and sensitive ceramide synthase assay. avantiresearch.com
Another promising area is the development of photoactivatable and clickable sphingolipid analogs. uu.nlresearchgate.net These tools allow for the covalent cross-linking of this compound to its interacting partners upon photoactivation, which can then be identified by mass spectrometry. This approach provides a powerful means of discovering novel protein-lipid interactions in their native cellular environment. uu.nlresearchgate.net
Furthermore, the synthesis of a wider range of this compound derivatives and analogs with specific modifications will be crucial for dissecting the structure-function relationships of this lipid. nih.govresearchgate.netresearchgate.net These synthetic compounds can be used to probe the requirements for binding to specific protein targets and for its various biological activities.
Table 3: Advanced Methodologies for this compound Research
| Methodology | Application | Advantages |
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of this compound and other sphingolipids in biological samples. nih.govnih.gov | High sensitivity, selectivity, and accuracy. |
| Fluorescently Tagged Sphingolipid Analogs | Real-time imaging of sphingolipid localization and trafficking in living cells. caymanchem.com | Allows for the study of dynamic cellular processes. |
| Photoactivatable and Clickable Sphingolipid Analogs | Identification of protein-lipid interactions in their native cellular environment. uu.nlresearchgate.net | Enables unbiased discovery of novel interaction partners. |
| Synthesis of Sphingolipid Derivatives | Probing structure-function relationships and identifying specific molecular interactions. nih.govresearchgate.netresearchgate.net | Provides tools to dissect the mechanisms of action. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
